molecular formula C25H41ClN4O2Si B1519641 tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate CAS No. 1020056-95-4

tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate

Cat. No. B1519641
CAS RN: 1020056-95-4
M. Wt: 493.2 g/mol
InChI Key: RNSRGCHICRFCED-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tert-butyl group, a piperazine ring, a carboxylate group, a pyrrolo[2,3-b]pyridine ring, and a triisopropylsilyl group. The presence of these groups suggests that the compound could be used in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tert-butyl group could be introduced via a substitution reaction with tert-butyl chloride . The piperazine ring could be formed via a cyclization reaction . The carboxylate group could be introduced via a reaction with carbon dioxide. The pyrrolo[2,3-b]pyridine ring could be formed via a cyclization reaction followed by a dehydrogenation. The triisopropylsilyl group could be introduced via a reaction with triisopropylsilyl chloride .


Molecular Structure Analysis

The molecular structure of the compound would be quite complex due to the presence of several rings and functional groups. The structure would likely be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions due to the presence of several reactive functional groups. For example, the tert-butyl group could participate in substitution reactions, the piperazine ring could participate in ring-opening reactions, and the carboxylate group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could increase the compound’s hydrophobicity, while the presence of the carboxylate group could increase its acidity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Biological Evaluation : Research on similar piperazine-carboxylate compounds, such as the synthesis, characterization, and biological evaluation of tert-butyl derivatives, highlights their potential in creating molecules with antibacterial and anthelmintic activities. These compounds are synthesized through condensation reactions and characterized using techniques like LCMS, NMR, and X-ray diffraction, suggesting a methodology that could be relevant for the compound (Sanjeevarayappa et al., 2015).

  • Molecular Structure Analysis : The molecular structure of related piperazine-carboxylate compounds, determined through crystallography, provides insights into their three-dimensional architecture. Such structural analyses are crucial for understanding the compound's interactions and stability, which could be applied to developing materials or drugs with specific properties (Mamat et al., 2012).

Catalytic Applications

  • Catalysis in Acylation Chemistry : Polymethacrylates containing piperazine derivatives have been studied for their effectiveness as catalysts in acylation reactions. These compounds demonstrate the potential for self-activation and could be explored for catalytic roles in synthetic organic chemistry, suggesting a possible application area for similar tert-butyl piperazine derivatives (Mennenga et al., 2015).

Material Science Applications

  • Polypropylene Stabilization : Compounds with piperidine structures, including tert-butyl derivatives, have been utilized in enhancing the photo-oxidative and thermal stability of polypropylene. This application is significant for materials science, indicating that such compounds could be valuable in developing stabilized polymers (Xue-chuan, 2003).

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if the compound is intended to be used as a drug, its mechanism of action could involve binding to a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties. For example, if the compound is highly reactive or volatile, it could pose a risk of fire or explosion. If the compound is toxic or carcinogenic, it could pose a risk to health .

Future Directions

Future research on the compound could involve exploring its potential uses in various fields such as medicine, agriculture, or materials science. For example, the compound could be tested for its biological activity, or it could be used as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

tert-butyl 4-[5-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-4-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41ClN4O2Si/c1-17(2)33(18(3)4,19(5)6)30-11-10-20-22(21(26)16-27-23(20)30)28-12-14-29(15-13-28)24(31)32-25(7,8)9/h10-11,16-19H,12-15H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSRGCHICRFCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Cl)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41ClN4O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670159
Record name tert-Butyl 4-{5-chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-4-yl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020056-95-4
Record name tert-Butyl 4-{5-chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-4-yl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
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tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate

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